N-alpha-Formyl-D-leucine
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Overview
Description
“N-alpha-Formyl-D-leucine” is a compound with the formula C₇H₁₃NO₃ and a molecular weight of 159.185 g/mol . It is also known as N-Formyl-D-leucine .
Synthesis Analysis
The N-formylation of amines or nitroarenes using catalysts is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses or important building blocks in synthetic and industrial organic chemistry .
Chemical Reactions Analysis
The N-formylation of amines or nitroarenes using catalysts is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are one of the most valuable intermediates in pharmacological syntheses or important building blocks in synthetic and industrial organic chemistry .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 159.185 g/mol . Its melting point ranges from 132 to 136 °C .
Mechanism of Action
Target of Action
N-alpha-Formyl-D-leucine primarily targets the Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play important roles in host defense and inflammation . Among them, FPR2 is a low affinity receptor for N-formyl peptides and is considered the most promiscuous member of FPRs .
Mode of Action
This compound interacts with its targets, the FPRs, resulting in changes in the cell’s function. The interaction of this compound with FPRs can modulate both pro- and anti-inflammatory responses, depending on the nature of the bound agonist and on the different recognition sites of the receptor .
Biochemical Pathways
It is known that leucine, a component of this compound, can stimulate protein synthesis by activating the mtorc1 signaling pathway .
Result of Action
The result of this compound’s action is primarily the modulation of inflammatory responses. Depending on the nature of the bound agonist, this compound can either accelerate or inhibit key intracellular kinase-based regulatory pathways . This can lead to changes in cell function and potentially influence the progression of diseases where inflammation plays a key role.
Safety and Hazards
Future Directions
“N-alpha-Formyl-D-leucine” is currently being studied for its potential applications in various fields. For instance, acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This reveals a way for the rational design of drugs to target anion transporters .
Biochemical Analysis
Biochemical Properties
Formylated peptides, such as N-formyl-methionine-leucine-phenylalanine (fMLP), are known to play crucial roles in bacterial protein biosynthesis . They are recognized by specific receptors on immune cells, triggering chemotaxis and other immune responses
Cellular Effects
Formylated peptides like fMLP are known to influence cell function by triggering chemotaxis in neutrophils . They can also impact cell signaling pathways and gene expression
Molecular Mechanism
Formylated peptides like fMLP are known to bind to specific G-protein coupled receptors on immune cells, triggering a cascade of intracellular events . Whether N-alpha-Formyl-D-leucine interacts with similar receptors or has other molecular targets remains to be determined.
Metabolic Pathways
Formylated peptides like fMLP are known to be involved in bacterial protein biosynthesis
Transport and Distribution
Formylated peptides like fMLP are known to be transported and distributed within cells via specific receptors . Whether this compound interacts with similar transporters or binding proteins, and its effects on localization or accumulation, remain to be determined.
Subcellular Localization
Formylated peptides like fMLP are known to bind to specific receptors on the cell surface
Properties
IUPAC Name |
(2R)-2-formamido-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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